3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE
Description
3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydrocyclohepta[b]pyrrol-2(1H)-one core structure with methoxyanilino and methoxyphenyl substituents
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methoxyphenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-18-12-8-16(9-13-18)24-22-20-6-4-3-5-7-21(20)25(23(22)26)17-10-14-19(28-2)15-11-17/h7-15,24H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZIWMAJDIWJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3CCCCC=C3N(C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydrocyclohepta[b]pyrrol-2(1H)-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted cycloheptanone and an amine.
Introduction of Methoxyanilino and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate aniline and phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydrocyclohepta[b]pyrrol-2(1H)-one core, potentially yielding alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Electronics: Its electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyanilino and methoxyphenyl groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE: is similar to other heterocyclic compounds with a tetrahydrocyclohepta[b]pyrrol-2(1H)-one core, such as:
Uniqueness
The presence of methoxy groups in this compound imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications. This distinguishes it from similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
